4-(5-Chloro-3-methylpyrazolyl)phenylamine

Physicochemical profiling Lipophilicity Solubility

4-(5-Chloro-3-methylpyrazolyl)phenylamine (IUPAC: 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)aniline; CAS 1020707-02-1) is a heterobifunctional aminopyrazole building block with molecular formula C₁₀H₁₀ClN₃ and molecular weight 207.66 g/mol. It features a 5-chloro-3-methylpyrazole ring N-linked to a para-aminophenyl moiety, furnishing a primary aromatic amine (H-bond donor count = 1, tPSA = 43.8 Ų) and an electron-deficient pyrazole core in a single scaffold.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
CAS No. 1020707-02-1
Cat. No. B1415118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chloro-3-methylpyrazolyl)phenylamine
CAS1020707-02-1
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)Cl)C2=CC=C(C=C2)N
InChIInChI=1S/C10H10ClN3/c1-7-6-10(11)14(13-7)9-4-2-8(12)3-5-9/h2-6H,12H2,1H3
InChIKeyVSYCWOMZFXEECG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Chloro-3-methylpyrazolyl)phenylamine (CAS 1020707-02-1): Procurement-Relevant Structural and Physicochemical Baseline


4-(5-Chloro-3-methylpyrazolyl)phenylamine (IUPAC: 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)aniline; CAS 1020707-02-1) is a heterobifunctional aminopyrazole building block with molecular formula C₁₀H₁₀ClN₃ and molecular weight 207.66 g/mol . It features a 5-chloro-3-methylpyrazole ring N-linked to a para-aminophenyl moiety, furnishing a primary aromatic amine (H-bond donor count = 1, tPSA = 43.8 Ų) and an electron-deficient pyrazole core in a single scaffold . The compound is commercially supplied as a free base (LogP = 2.58, LogSW = -2.92) or as the hydrochloride salt (CAS 1609401-39-9) at ≥95% purity, and is catalogued in the ChemBridge screening collection (ID 4033724) as well as the Hit2Lead library (SC-9199723) . Its structural architecture places it at the intersection of two therapeutically and agrochemically validated design strategies: the 4-linked aminopyrazole aniline bioisostere motif exemplified in CNS-penetrant LRRK2 kinase inhibitors [1], and the N-pyrazolylaniline pesticide pharmacophore described in Bayer intellectual property [2].

Why 4-(5-Chloro-3-methylpyrazolyl)phenylamine Cannot Be Replaced by Close Pyrazole-Aniline Analogs Without Loss of Function


Substituting 4-(5-chloro-3-methylpyrazolyl)phenylamine with a des-chloro analog (e.g., 4-(3-methyl-1H-pyrazol-1-yl)aniline, CAS 53006-55-6) or a positional isomer (e.g., 3-(5-chloro-3-methyl-1H-pyrazol-1-yl)aniline, CAS 1707602-99-0) introduces measurable liabilities in lipophilicity, electronic character, and H-bonding geometry that directly affect target engagement and synthetic utility [1][2]. The 5-chloro substituent is not a passive structural element; it withdraws electron density from the pyrazole ring, lowering its π-electron richness relative to the des-chloro analog and thereby tuning π-stacking and halogen-bonding interactions with biological targets [2]. Furthermore, published structure-activity relationship (SAR) studies on the aminopyrazole class have demonstrated that the 4-linked (para) aniline orientation is pharmacophorically preferred over 3-linked (meta) isomers for kinase hinge-binding potency and selectivity, as shown in the LRRK2 inhibitor optimization campaign [3]. Replacing the 4-aminophenyl group with a simple N-phenyl (CAS 1131-17-5) or 4-cyanophenyl group eliminates the primary amine handle required for downstream derivatization — amide coupling, sulfonylation, urea formation, and reductive amination — that makes this compound a versatile medicinal chemistry building block . These differentiation points are quantified in Section 3.

4-(5-Chloro-3-methylpyrazolyl)phenylamine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity and Aqueous Solubility Differentiation vs. Des-Chloro Analog 4-(3-Methyl-1H-pyrazol-1-yl)aniline

The introduction of a 5-chloro substituent onto the pyrazole ring increases lipophilicity by ΔLogP = +0.24 units compared with the des-chloro analog, while increasing molecular weight by 34.45 Da [1]. The target compound also exhibits an experimentally determined aqueous solubility parameter (LogSW = -2.92) consistent with moderate aqueous solubility suitable for biochemical assay conditions . The chlorine atom introduces an additional H-bond acceptor site and alters the electron distribution of the pyrazole ring, creating an electron-deficient heterocycle that can participate in halogen bonding (C-Cl···O/N interactions) not available to the des-chloro analog [2].

Physicochemical profiling Lipophilicity Solubility Lead optimization

4-Linked (Para) Aminopyrazole Architecture: Superior Kinase Hinge-Binding Demonstrated in LRRK2 Inhibitor Lead Optimization

In a published aminopyrazole LRRK2 inhibitor optimization campaign, 4-linked aminopyrazoles (compounds 5-7) demonstrated clearly superior biochemical potency and kinase selectivity compared with 3-amino-linked and 5-amino-linked pyrazole isomers (compounds 2-4) [1]. Specifically, while the 3- and 5-amino-linked pyrazoles (2 and 3) showed good JAK2/LRRK2 selectivity but inferior LRRK2 biochemical and cellular potency, the 4-linked aminopyrazoles (5-7) were selected as the preferred series for further optimization [1]. The aminopyrazole scaffold overall addressed key liabilities of the predecessor aniline series: the thermodynamic solubility of the anilino-aminopyrimidine lead (compound 1) at pH 7.4 was <0.9 μg/mL, and aminopyrazole replacement was pursued specifically to improve solubility and mitigate ortho-quinoneimine reactive metabolite risk [1]. The target compound 4-(5-chloro-3-methylpyrazolyl)phenylamine embodies the 4-linked aminopyrazole architecture that was pharmacophorically preferred in this study.

Kinase inhibitor design Bioisostere strategy Structure-activity relationship LRRK2 Parkinson's disease

Para-Aminophenyl vs. N-Phenyl Substituent: H-Bond Donor Capacity and Derivatization Versatility

The target compound bears a primary aromatic amine (Hdon = 1; tPSA contribution from NH₂) at the para position of the N-phenyl ring, whereas the closest N-phenyl analog 5-chloro-3-methyl-1-phenyl-1H-pyrazole (CAS 1131-17-5) has zero H-bond donors and a tPSA of only 17.82 Ų . This difference of 1 H-bond donor and approximately 26 Ų in polar surface area fundamentally alters the compound's intermolecular interaction capacity and synthetic utility. The primary amine enables direct participation in amide coupling, sulfonamide formation, urea synthesis, reductive amination, and diazotization chemistry — transformations that are impossible with the simple N-phenyl analog without prior nitration and reduction steps .

Building block utility Amine derivatization Medicinal chemistry Parallel synthesis

N-Pyrazolylaniline Pesticide Pharmacophore: Structural Congruence with Bayer Agrochemical Patent Class

US Patent 5,849,778 (Bayer AG) defines N-pyrazolylanilines of formula (I) as broad-spectrum pesticides active against insects, mites, and phytopathogenic fungi, with the pyrazole ring substituted at positions R¹-R⁴ and the aniline ring bearing electron-withdrawing groups [1]. The target compound maps directly onto the core scaffold of formula (I): the pyrazole carries a 5-chloro (R¹-type substituent) and 3-methyl group, while the aniline bears a free NH₂ at the para position (R⁴-type substituent). The patent explicitly teaches that both the pyrazole substitution pattern AND the aniline substitution pattern are critical for pesticidal activity, with compounds of this class demonstrating activity against resistant species and across all development stages [1]. While the patent does not disclose specific EC₅₀ or LD₅₀ values for the exact compound 1020707-02-1, the structural congruence with the claimed Markush formula places it within the demonstrated pesticidal pharmacophore space.

Agrochemical Pesticide Crop protection Insecticide Fungicide

Positional Isomer Differentiation: Para- vs. Meta-Aniline Substitution Affects Molecular Recognition Geometry

The target compound bears the aniline NH₂ at the para position (4-position of phenyl ring), whereas the commercially available meta isomer 3-(5-chloro-3-methyl-1H-pyrazol-1-yl)aniline (CAS 1707602-99-0) places the amine at the 3-position . This positional difference has two quantifiable consequences: (1) the para isomer presents a linear N→NH₂ vector (180° relative to the pyrazole N1-phenyl bond), while the meta isomer presents a bent vector (~120°), altering H-bond donor geometry by approximately 60°; (2) the para isomer has a single rotatable bond, while the meta isomer has equivalent conformational restriction but a different directionality of the NH₂ group, impacting its presentation to biological targets or in crystal engineering . The 4-linked aminopyrazole connectivity was explicitly shown to be pharmacophorically superior in kinase inhibitor SAR (see Evidence Item 2) [1].

Positional isomerism Molecular recognition Binding geometry Regiochemistry

4-(5-Chloro-3-methylpyrazolyl)phenylamine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Kinase Inhibitor Fragment Elaboration and Bioisostere-Driven Lead Optimization

Programs targeting kinases where an aniline hinge-binding motif has been identified but requires solubility or metabolic stability improvement should consider 4-(5-chloro-3-methylpyrazolyl)phenylamine as a bioisosteric replacement building block. The aminopyrazole-for-aniline substitution strategy was validated in a published LRRK2 inhibitor optimization campaign, where it addressed liabilities including poor aqueous solubility (<0.9 μg/mL at pH 7.4 for the aniline lead) and reactive metabolite risk, while the 4-linked connectivity (as in the target compound) was explicitly shown to be pharmacophorically superior to 3- and 5-amino-linked isomers [1]. The 5-chloro substituent provides additional opportunities for halogen bonding with the kinase hinge or hydrophobic back pocket, and the free NH₂ enables direct elaboration into diverse amide, sulfonamide, and urea analogs for parallel SAR exploration .

Agrochemical Discovery: N-Pyrazolylaniline Pesticide Lead Generation

Agrochemical discovery teams pursuing new insecticides, acaricides, or fungicides within the N-pyrazolylaniline pharmacophore space should prioritize 4-(5-chloro-3-methylpyrazolyl)phenylamine as a diversification-ready core scaffold. Bayer patent US 5,849,778 establishes the pesticidal validity of this structural class against a broad spectrum of arthropod pests and phytopathogenic fungi [1]. The target compound's free aniline NH₂ allows one-step conversion to sulfonamides, carboxamides, and phenylureas — functional groups prevalent in commercial agrochemicals — enabling rapid library synthesis without requiring multi-step core construction. The 5-chloro substituent provides electronic tuning that can be further exploited through nucleophilic aromatic substitution or metal-catalyzed cross-coupling to access additional diversity .

Focused Screening Library Design for Halogen-Bonding-Enabled Target Engagement

Screening library curators seeking to enrich compound collections with halogen-bond donor capacity should include 4-(5-chloro-3-methylpyrazolyl)phenylamine as a privileged fragment. Unlike the des-chloro analog 4-(3-methyl-1H-pyrazol-1-yl)aniline, this compound presents a chlorine atom on the pyrazole ring capable of forming C-Cl···O/N halogen bonds with protein backbone carbonyls or side-chain acceptors — an interaction mode increasingly recognized as valuable for enhancing binding affinity and selectivity [1]. The compound satisfies lead-like criteria (MW = 207.66 < 300; LogP = 2.58 < 3; Hdon = 1 < 3; Hacc = 1 < 3; Rotatable Bonds = 1 < 3) and is commercially available from the ChemBridge screening collection at 95% purity in both free base and HCl salt forms, making it directly deployable in high-throughput screening .

Bifunctional Building Block for Parallel Synthesis of Aminopyrazole-Derived Compound Libraries

The compound serves as a strategic bifunctional building block for parallel synthesis, featuring two distinct reactive centers: (1) the primary aromatic amine for amide coupling, sulfonylation, urea formation, or reductive amination; and (2) the 5-chloro substituent on the pyrazole ring for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) [1]. This orthogonal reactivity enables sequential diversification: the amine can be derivatized first to install a target-specific warhead, followed by chlorine displacement to introduce a second diversity element, or vice versa. The compound's LogSW of -2.92 indicates sufficient aqueous solubility for standard parallel chemistry conditions (DMF, DMSO, acetonitrile/water mixtures), and its single rotatable bond minimizes conformational complexity, simplifying both synthesis and subsequent biophysical characterization .

Quote Request

Request a Quote for 4-(5-Chloro-3-methylpyrazolyl)phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.